Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Synthetic Chemistry Building Blocks Physicochemical Properties

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 175137-48-1) is a heterocyclic small molecule (MF: C₁₀H₁₂N₄O₂; MW: 220.23 g/mol) belonging to the pyrazolo[5,1-c][1,2,4]triazine class. This fused ring system, incorporating both pyrazole and 1,2,4-triazine moieties, has been disclosed in patents as a core scaffold for B-Raf kinase inhibitors.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 175137-48-1
Cat. No. B1653123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
CAS175137-48-1
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=CC(=N2)C)N=N1)C
InChIInChI=1S/C10H12N4O2/c1-4-16-10(15)9-7(3)14-8(11-12-9)5-6(2)13-14/h5H,4H2,1-3H3
InChIKeyMBIBOFFLHPQMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.4 [ug/mL]

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 175137-48-1): Chemical Identity and Core Scaffold Classification


Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 175137-48-1) is a heterocyclic small molecule (MF: C₁₀H₁₂N₄O₂; MW: 220.23 g/mol) belonging to the pyrazolo[5,1-c][1,2,4]triazine class. This fused ring system, incorporating both pyrazole and 1,2,4-triazine moieties, has been disclosed in patents as a core scaffold for B-Raf kinase inhibitors [1]. As the ethyl ester derivative of the 3-carboxylic acid, it serves primarily as a protected synthetic intermediate , with the ester function enabling downstream amidation or hydrolysis reactions. The compound is commercially available in research quantities at purities typically ≥95% .

Why the Ethyl Ester of 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate Cannot Be Casually Swapped with Other Pyrazolotriazine Building Blocks


The pyrazolo[5,1-c][1,2,4]triazine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity. Pyrazolotriazines as a class have demonstrated higher potency as antiglycating agents and DPP4 inhibitors compared to analogous triazolotriazines [1]. Furthermore, the B-Raf kinase inhibitory activity disclosed in patents is explicitly associated with multiply-substituted pyrazolo[5,1-c][1,2,4]triazine derivatives [2], indicating that both the core heterocycle and peripheral substituents are critical for biological activity. The ethyl ester at the 3-position is not merely a solubilizing group; it serves as a protected carboxylic acid handle for selective derivatization. Substituting the free carboxylic acid (CAS 175137-58-3) for the ester would alter reaction compatibility in amide coupling or ester hydrolysis sequences, while the 4,7-dimethyl substitution pattern distinguishes this compound from mono-methyl or unsubstituted variants that may exhibit reduced steric hindrance and different reactivity. Selection of this specific building block is therefore driven by both chemoselectivity in synthesis and the potential to access patent-covered chemical space.

Quantitative Differentiation of Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate from its Closest Analogs


Physical Form and Melting Point Compared to the Free Carboxylic Acid Analog

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 175137-48-1) exhibits a markedly different physical state compared to its direct hydrolysis product, 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid (CAS 175137-58-3). Multiple authoritative chemical databases report no melting point for the ethyl ester, consistent with a liquid or low-melting amorphous solid . In contrast, the carboxylic acid analog is consistently reported as a solid with a melting point of 157–159 °C or 166–168 °C , depending on the vendor.

Synthetic Chemistry Building Blocks Physicochemical Properties

Synthetic Utility as a Protected Carboxylic Acid Intermediate for Amide Bond Formation

This compound provides the 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonyl fragment in a directly activatable ester form. In the patent literature, the 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonyl moiety is incorporated into kinase inhibitor candidates via amide bond formation [1]. The ethyl ester enables one-step saponification to the free acid or direct aminolysis to the carboxamide. In contrast, the corresponding free carboxylic acid (CAS 175137-58-3) requires in situ activation with coupling reagents (e.g., HATU, EDCI), introducing additional reagent costs and purification complexity. The nitrile analog, 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile [2], is unsuitable for amide coupling without prior hydrolysis or reduction.

Medicinal Chemistry Amide Coupling Protecting Group Strategy

Commercially Available Purity Ranges and Vendor Differentiation

The ethyl ester (CAS 175137-48-1) is commercially available at two distinct purity grades: 95%+ from general chemical suppliers and 98% from specialty fine chemical vendors . This compares favorably to the carboxylic acid analog (CAS 175137-58-3), which is predominantly offered at 95% purity [1] with fewer vendors offering 97%+ grades . The availability of a 98% grade for the ethyl ester may be advantageous for applications requiring higher initial purity, such as fragment-based screening or late-stage diversification where impurities can confound biological assay interpretation.

Chemical Procurement Purity Specification Vendor Comparison

Core Scaffold Pharmacological Potential vs. Isomeric Triazolotriazine Systems

The pyrazolo[5,1-c][1,2,4]triazine scaffold has been shown to exhibit higher potency as antiglycating agents and DPP4 inhibitors compared to the isomeric [1,2,4]triazolo[5,1-c][1,2,4]triazine system [1]. In direct class-level comparison, pyrazolotriazines demonstrated superior antiglycation and DPP4 inhibitory activity relative to their triazolotriazine counterparts. Additionally, multiply-substituted pyrazolo[5,1-c][1,2,4]triazines have been patented as selective B-Raf kinase inhibitors for oncology applications [2], while pyrazolo[5,1-c][1,2,4]triazines have also been disclosed as nuclease inhibitors targeting genome instability-associated diseases [3]. These class-level data points establish the pyrazolo[5,1-c][1,2,4]triazine core as a pharmacologically privileged scaffold with multi-target potential.

Kinase Inhibition Antidiabetic Scaffold Selection

Procurement-Driven Application Scenarios for Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate


Medicinal Chemistry: Synthesis of Pyrazolotriazine-Based Kinase Inhibitor Libraries

The ethyl ester serves as a direct precursor to 3-carboxamide derivatives via aminolysis, bypassing the need for coupling reagents required by the free carboxylic acid [1]. Medicinal chemistry teams pursuing B-Raf kinase or nuclease inhibitor programs can use this building block to rapidly generate amide libraries through parallel synthesis. Selection of the ≥98% purity grade is recommended to minimize the risk of impurity-derived false positives in biochemical screening assays .

Process Chemistry: Scalable Late-Stage Diversification of the Pyrazolotriazine Core

The liquid or low-melting physical form of the ethyl ester facilitates accurate liquid handling in automated synthesis platforms, unlike the solid carboxylic acid analog (Mp 157–168 °C) which requires weighing of solids . This property is advantageous for mg-to-gram scale synthesis where reproducible stoichiometry is critical for yield optimization.

Antidiabetic Drug Discovery: DPP4 and Antiglycation Screening Campaigns

Pyrazolo[5,1-c][1,2,4]triazines have demonstrated class-level superiority over isomeric triazolotriazines as DPP4 inhibitors and antiglycating agents [2]. The 4,7-dimethyl substitution pattern on the target compound provides a defined starting point for SAR exploration around the pyrazole ring, where methyl group removal or replacement can be systematically evaluated for potency changes.

Chemical Biology: Protected Probe Synthesis for Target Engagement Studies

The ethyl ester moiety serves as a latent carboxylic acid that can be unmasked post-coupling for bioconjugation (e.g., to biotin or fluorescent tags). This strategy enables the use of the pyrazolotriazine scaffold in chemical probe development for B-Raf kinase target engagement studies, leveraging the patent-established kinase selectivity of the core [1].

Quote Request

Request a Quote for Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.